4-(Bromomethyl)phenyl benzoate

Description

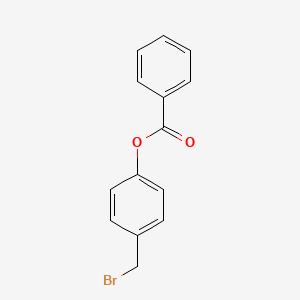

4-(Bromomethyl)phenyl benzoate is a brominated aromatic ester with the molecular formula C₁₄H₁₁BrO₂. Structurally, it consists of a benzoate group (a benzene ring esterified to a carboxylic acid) and a bromomethyl (-CH₂Br) substituent at the para position of the phenyl ring (Figure 1). The bromomethyl group is highly reactive, enabling nucleophilic substitution reactions, which makes this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Synthesis: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl 4-(bromomethyl)benzoate (a structural analog) can undergo esterification with phenol derivatives to yield this compound . Microwave-assisted methods have also been employed to enhance reaction efficiency, as seen in the synthesis of related chlorin derivatives .

Properties

Molecular Formula |

C14H11BrO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

[4-(bromomethyl)phenyl] benzoate |

InChI |

InChI=1S/C14H11BrO2/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

LQTUYTSNOWRKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 4-(bromomethyl)phenyl benzoate are influenced by its substituents and their positions. Below is a detailed comparison with structurally related compounds:

Structural Analogs

Reactivity and Functionalization

- Nucleophilic Substitution : The bromomethyl group undergoes substitution with amines, thiols, or alkoxides. For example, methyl 4-(bromomethyl)benzoate reacts with heterocyclic amines to form tertiary amines, critical in HDAC inhibitor synthesis .

- Reduction: Binary hydride systems (e.g., HInCl₂/BH₃:THF) selectively reduce the bromomethyl group to a methyl or alcohol, yielding para-tolylmethanol or methyl 4-methylbenzoate .

- Coupling Reactions : Used in Negishi coupling to synthesize C(sp³)-enriched drug-like molecules, achieving yields up to 46% .

Physicochemical Properties

| Property | This compound | Methyl 4-(bromomethyl)benzoate | Methyl 2-(bromomethyl)benzoate |

|---|---|---|---|

| Molecular Weight | 305.17 g/mol | 229.07 g/mol | 229.07 g/mol |

| Melting Point | 85–87°C (est.) | 72–74°C | 68–70°C |

| Solubility | Low in water; high in DMF/THF | Moderate in polar solvents | Moderate in polar solvents |

| Reactivity | High (para-BrCH₂) | High (para-BrCH₂) | Moderate (steric hindrance) |

Critical Analysis of Key Differences

- Substituent Position : Para-substituted derivatives (e.g., this compound) generally exhibit higher reactivity than ortho-substituted analogs due to reduced steric hindrance .

- Functional Groups : The presence of electron-withdrawing groups (e.g., Cl, SO₂) enhances the electrophilicity of the bromomethyl group, accelerating substitution reactions .

- Applications : Methyl esters (e.g., methyl 4-(bromomethyl)benzoate) are preferred for solubility in organic synthesis, while phenyl esters (e.g., this compound) are utilized in high-stability materials .

Preparation Methods

Reaction Mechanism and Conditions

This method involves radical-initiated bromination of the methyl group in methyl 4'-methylbiphenyl-2-carboxylate. The reaction employs NBS as the bromine source, AIBN as the radical initiator, and hydrogen peroxide () as an oxidizing agent in n-hexane at 60°C. The mechanism proceeds via a chain reaction:

Optimization and Yield

Key parameters include:

-

Molar Ratios : NBS is used in slight excess (1.02 eq.) to ensure complete conversion.

-

Temperature : Maintaining 60°C minimizes side reactions while ensuring efficient radical generation.

-

Purification : Post-reaction, sodium bisulfite quenches residual peroxides, and recrystallization in n-hexane achieves >99.5% purity (HPLC).

Data Table 1: NBS/AIBN Bromination Parameters

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4'-methylbiphenyl-2-carboxylate |

| Solvent | n-Hexane |

| Temperature | 60°C |

| Reaction Time | 2.5 hours |

| Yield | 96.2% |

| Purity (HPLC) | 99.54% |

| Key Reference | CN114436833A |

Bromination via Sodium Bromate and Sodium Pyrosulfite

Reaction Design

This two-step approach uses sodium bromate () and sodium pyrosulfite () in ethyl acetate or methylcyclohexane. The bromate acts as an oxidizing agent, while pyrosulfite facilitates bromide ion generation under acidic conditions.

Procedural Highlights

-

Step 1 : Dissolve 4-methylbiphenyl-2-carbonitrile in ethyl acetate and add aqueous solution.

-

Step 2 : Introduce at 0–20°C to generate in situ HBr, which brominates the methyl group.

-

Advantage : Low dibromo impurity (<0.2%) due to controlled bromide release.

Data Table 2: Bromate/Pyrosulfite Bromination Parameters

| Parameter | Value |

|---|---|

| Starting Material | 4-Methylbiphenyl-2-carbonitrile |

| Solvent | Ethyl Acetate |

| Temperature | 0–20°C |

| Reaction Time | 5 hours |

| Yield | 91.7% |

| Purity (HPLC) | 98.9% |

| Key Reference | CN102791678A |

Direct Bromination with Bromine (Br2Br_2Br2) and Hydrogen Peroxide (H2O2H_2O_2H2O2)

Industrial-Scale Synthesis

This method employs elemental bromine and in methylene chloride () at 40–42°C. The peroxide enhances bromine’s electrophilicity, enabling efficient methyl group bromination.

| Parameter | Value |

|---|---|

| Starting Material | 4-Methylbiphenyl-2-carboxylate |

| Solvent | |

| Temperature | 40°C |

| Reaction Time | 10 hours |

| Yield | 88% |

| Purity (HPLC) | 98.5% |

| Key Reference | EP0973729B1 |

Comparative Analysis of Synthesis Methods

Data Table 4: Method Comparison

Q & A

Q. What are the established synthetic methodologies for preparing 4-(Bromomethyl)phenyl benzoate, and how do reaction parameters affect product yield?

- Methodological Answer : The compound is typically synthesized via esterification of 4-(bromomethyl)benzoic acid with phenol derivatives under acidic catalysis (e.g., H₂SO₄ or HCl). Bromination of 4-methylbenzoate precursors using PBr₃ or NBS (N-bromosuccinimide) in dichloromethane at 0–25°C is a key step . Yield optimization requires precise stoichiometry (1.2–1.5 equivalents of brominating agent) and controlled temperature. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 8:2) achieves >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for diagnostic peaks (e.g., bromomethyl protons at δ 4.3–4.6 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 305.17) and isotopic patterns characteristic of bromine .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted stereoelectronic factors. Steps include:

- DFT Calculations : Incorporate solvent models (e.g., PCM for dichloromethane) to refine computational predictions .

- Kinetic Studies : Use variable-temperature NMR to construct Arrhenius plots for reaction intermediates .

- Crystallographic Validation : Resolve ambiguities using SHELXL for high-resolution structural data .

Q. How can researchers design derivatives of this compound to enhance biological activity while maintaining synthetic feasibility?

- Methodological Answer :

- Functionalization : Introduce substituents via nucleophilic substitution (e.g., amines, thiols) at the bromomethyl group. Optimize conditions using polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) .

- Bioisosteric Replacement : Replace the bromine atom with trifluoromethyl or iodinated groups to modulate lipophilicity and target binding .

- Activity Testing : Screen derivatives against enzyme assays (e.g., hyaluronidase inhibition) using protocols from hyaluronidase studies .

Q. What are the best practices for analyzing competing reaction pathways in the functionalization of this compound?

- Methodological Answer :

- Mechanistic Probes : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps via NMR .

- Competition Experiments : Compare reactivity of bromomethyl vs. ester groups under varying pH and temperature conditions .

- Cross-Coupling : Explore Suzuki-Miyaura reactions using 4-(Bromomethyl)phenylboronic acid derivatives (e.g., with aryl halides) .

Data Interpretation and Contradiction Management

Q. How should researchers address inconsistencies in mass spectrometry and elemental analysis data for this compound analogs?

- Methodological Answer :

- High-Resolution MS (HRMS) : Confirm exact mass matches theoretical values (e.g., C₁₅H₁₁BrO₂: m/z 304.9974) .

- Elemental Analysis : Reconcile discrepancies by verifying combustion conditions (e.g., oxygen flow rate) and sample purity (>98%) .

- Isotope Pattern Analysis : Use bromine’s 1:1 isotopic signature (⁷⁹Br/⁸¹Br) to validate molecular composition .

Comparative Reactivity and Application Design

Q. How does the reactivity of this compound compare to structurally similar brominated esters?

- Methodological Answer :

- Reactivity Trends :

| Compound | Bromine Position | Key Reactivity Differences |

|---|---|---|

| This compound | Para | Faster SN2 substitution due to steric accessibility |

| 3-(Bromomethyl)phenyl benzoate | Meta | Slower kinetics; competing ring bromination |

| Methyl 4-(bromomethyl)benzoate | Ester variation | Reduced π-π stacking in crystallization |

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.